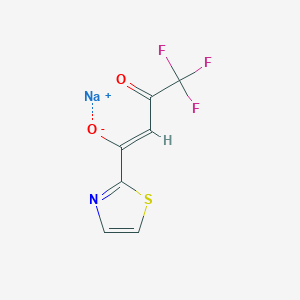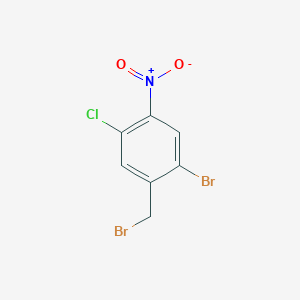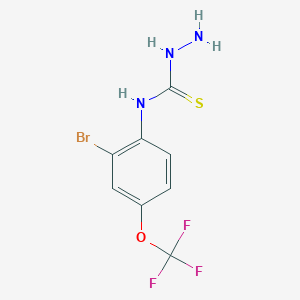
4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiosemicarbazide moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the reaction of 2-bromo-4-trifluoromethoxyacetophenone with thiosemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiosemicarbazide moiety can participate in redox reactions.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Condensation Reactions: Typically carried out in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiosemicarbazide moiety.
Condensation Reactions: Products include Schiff bases or hydrazones.
Applications De Recherche Scientifique
4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity to these targets, while the thiosemicarbazide moiety can participate in redox reactions or form covalent bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-trifluoromethoxyacetophenone: Shares the bromine and trifluoromethoxy groups but lacks the thiosemicarbazide moiety.
4-Trifluoromethoxyphenylhydrazine: Contains the trifluoromethoxy group and a hydrazine moiety instead of thiosemicarbazide.
2-Bromo-4-methoxyphenyl-thiosemicarbazide: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and trifluoromethoxy groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H7BrF3N3OS |
|---|---|
Poids moléculaire |
330.13 g/mol |
Nom IUPAC |
1-amino-3-[2-bromo-4-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H7BrF3N3OS/c9-5-3-4(16-8(10,11)12)1-2-6(5)14-7(17)15-13/h1-3H,13H2,(H2,14,15,17) |
Clé InChI |
WYDHLEKSKCHQFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)Br)NC(=S)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt](/img/structure/B12856305.png)
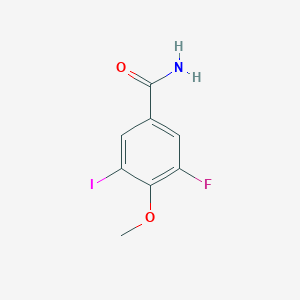
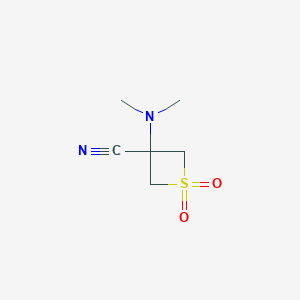

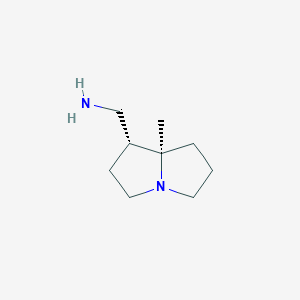
![Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B12856343.png)
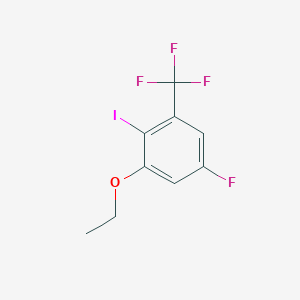
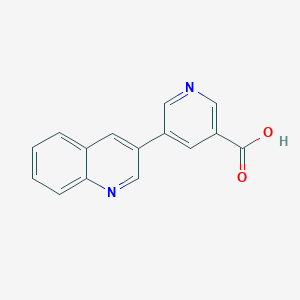
![2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12856359.png)

